4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-3-11-4-7-8(6)5(1-10)2-12-7/h2-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOMHZPGWNYVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Balz-Schiemann Reaction
The Balz-Schiemann reaction, traditionally used for aromatic fluorination, has been adapted for pyrrolo-pyridine systems. Starting with 4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, diazotization using nitrous acid followed by thermal decomposition in the presence of fluoroboric acid yields the fluoro derivative. Key parameters include:
-
Temperature : 0–5°C for diazotization; 100–120°C for decomposition.
-
Yield : 58–62% (reported for analogous pyrrolo[2,3-b]pyridines).
Limitations : Requires nitro precursors, which may necessitate multi-step synthesis. Side products from competing decomposition pathways reduce efficiency.
Lithium-Halogen Exchange
Direct fluorination via lithium-halogen exchange employs 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile and lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF). Subsequent treatment with N-fluorobenzenesulfonimide (NFSI) introduces fluorine.
-
Conditions : −78°C, anhydrous THF, 12-hour reaction.
-
Yield : 70–75% (extrapolated from pyrrolo[2,3-b]pyridine analogs).
Advantages : High regioselectivity due to directed metalation.
Cyclization of Pre-Functionalized Intermediates
Pd-Catalyzed Annulative Cyclization
A Pd(II)-catalyzed cascade reaction constructs the pyrrolo-pyridine core while introducing substituents. For example, β-ketodinitriles and diynes undergo dual N−H/C annulative cyclization to form furo-pyrrolo-pyridines. Adapting this method:
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React 2-cyano-3-fluoropyridine with propargyl amine under Pd(OAc)₂ catalysis.
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Cyclize at 80°C in dimethylformamide (DMF) with 1,10-phenanthroline as a ligand.
Table 1: Optimization of Pd-Catalyzed Cyclization
| Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1,10-Phenanthroline | DMF | 80 | 65 |
| BINAP | Toluene | 100 | 52 |
| None | DMF | 80 | 28 |
Directed Ortho-Metalation Fluorination
Directed Metalation with TMP-Li
Employing 2,2,6,6-tetramethylpiperidide (TMP-Li) as a base, 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes deprotonation at the 4-position. Quenching with NFSI introduces fluorine.
Table 2: Comparison of Fluorination Methods
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Balz-Schiemann | 58–62 | Moderate | Low |
| Lithium-Halogen Exchange | 70–75 | High | Moderate |
| Directed Metalation | 68 | High | High |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atom in 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the nitrile and fluorine substituents.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Agricultural Chemistry: The compound may be explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Halogens and Positional Isomerism
Key Comparisons
| Compound Name | Substituents (Position) | Molecular Features | Biological Activity/Properties | Reference |
|---|---|---|---|---|
| 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile | F (4), CN (3) | Electronegative substituents, compact size | Potential kinase/channel modulation | [9] |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Cl (4), CN (5) | Bulky halogen, nitrile at 5 | Unknown (likely lower membrane permeability vs. F) | [8] |
| 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | SO₂Ph (1), CN (3) | Sulfonyl group adds steric bulk | Altered binding kinetics vs. unsubstituted analogs | [7] |
| 5-Methyl-5H-pyrrolo[2,3-c]quinoline | Methyl (5), fused quinoline | Extended aromatic system | Cryptolepine-like activity (antimalarial) | [5] |
- Halogen Impact : Fluorine’s small size and high electronegativity enhance membrane permeability and metabolic stability compared to bulkier halogens like chlorine or iodine . For example, 4-chloro analogs (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile) may exhibit reduced bioavailability due to steric hindrance .
- Positional Isomerism: The nitrile group at position 3 in the target compound vs.
Ring System Variations
Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine
- Pyrrolo[2,3-c]pyridine: The nitrogen atoms are positioned at ring junctions (positions 1 and 7), creating a distinct electronic environment. This arrangement may favor binding to L-type calcium channels, as seen in tetrahydroindolo[2,3-c]quinolinones .
- Pyrrolo[2,3-b]pyridine : Nitrogen placement (positions 1 and 5) shifts electron density, affecting interactions with targets like DYRK1A kinase. Ambocarb, a pyrrolo[2,3-b]pyridine derivative, remains the most potent DYRK1A inhibitor in its class .
Extended Ring Systems
Compounds like 5-methyl-5H-pyrrolo[2,3-c]quinoline (fused quinoline) exhibit broader π-conjugation, enabling interactions with DNA or heme in antimalarial contexts . However, increased hydrophobicity may limit solubility compared to the target compound.
Physicochemical and Spectroscopic Properties
- This contrasts with formyl or amino substituents, which are more reactive .
- Fluorine vs. Chlorine : Fluorine’s inductive effect increases acidity of adjacent protons (e.g., NH in pyrrole), influencing hydrogen-bonding capacity .
Biological Activity
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings, with a fluorine atom at the 4-position of the pyrrole ring. This unique structure imparts significant chemical and biological properties that have garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment.
The molecular formula of this compound is with a molecular weight of 161.14 g/mol. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain stability.
The primary mechanism of action involves the inhibition of fibroblast growth factor receptors (FGFRs), which are critical in various signaling pathways associated with cell proliferation and survival. By targeting FGFRs, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapies.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities:
- Anticancer Activity : The compound has shown potential as an FGFR inhibitor, which is crucial for treating cancers where FGFR signaling is aberrant. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines and induce apoptosis.
- Kinase Inhibition : It has been studied for its ability to inhibit specific kinases involved in tumor progression, particularly MPS1 and other related targets.
Research Findings
A detailed examination of recent studies reveals significant findings regarding the biological activity of this compound:
| Study | Target | IC50 Values | Effect |
|---|---|---|---|
| Study 1 | FGFR1 | 7 nM | Potent inhibition of cell proliferation |
| Study 2 | FGFR2 | 9 nM | Induction of apoptosis in breast cancer cells |
| Study 3 | MPS1 | Not specified | Stabilizes inactive conformation, inhibits tumor growth in xenograft models |
Case Study: Inhibition of FGFRs
In a study focusing on FGFR inhibition, compound this compound demonstrated strong inhibitory activity against FGFR1 and FGFR2, with IC50 values significantly lower than those of many existing treatments. This positions it as a potential lead compound for further development in cancer therapeutics.
Additional Activities
Beyond its anticancer properties, preliminary investigations suggest that derivatives of this compound may also exhibit antimicrobial properties and potential applications in treating diseases related to the nervous and immune systems.
Q & A
Q. Table 2: SAR Trends in Pyrrolo-Pyridine Derivatives
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4-Fluoro substitution | ↑ Metabolic stability, ↑ binding | |
| Carbonitrile at C3 | ↑ Enzyme inhibition (e.g., AKR1C3) | |
| Aryl groups at C5 | ↑ Cytotoxicity, ↓ solubility |
Advanced: What computational methods aid in understanding binding interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Used to study conformational changes in inhibitors bound to targets like AKR1C3. For example, MD reveals ligand-induced receptor flexibility critical for selectivity .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes, highlighting interactions between the carbonitrile group and catalytic residues (e.g., Tyr55 in AKR1C3) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from assay conditions or cell line heterogeneity. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and assay durations .
- Metabolic stability testing : Evaluate compound stability in cell culture media to account for degradation .
- Orthogonal assays : Confirm results using alternate methods (e.g., Western blotting alongside MTT assays) .
Basic: What are the recommended safety precautions for handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., acetonitrile) .
- Waste disposal : Follow institutional guidelines for nitrile-containing compounds .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
- Rodent models : Rats or mice for bioavailability studies. Dosing via oral gavage or IV injection, with plasma analysis via LC-MS/MS .
- Toxicology endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to assess organ toxicity .
Advanced: How can regioselectivity challenges in pyrrolo-pyridine functionalization be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
